molecular formula C9H11NO7S B126140 (2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate CAS No. 918822-70-5

(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate

Cat. No.: B126140
CAS No.: 918822-70-5
M. Wt: 277.25 g/mol
InChI Key: SJPUQNFPDYCHBX-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate is a heterobifunctional crosslinking reagent of significant value in biochemical and bioconjugation research. With the molecular formula C9H11NO7S and a CAS registry number, this compound is readily identifiable in public chemical databases like PubChem . Its structure incorporates two highly reactive functional groups: a sulfonyl vinyl (ethenylsulfonyl) group and an NHS ester (2,5-dioxopyrrolidin-1-yl) active carbonate. The vinyl sulfone moiety can undergo Michael addition with thiols or nucleophilic attack by amines, while the NHS ester is highly selective toward primary amine groups (e.g., lysine residues or the N-terminus of proteins). This dual reactivity allows researchers to create stable covalent linkages between biomolecules, such as connecting a protein to a surface, a polymer, or another protein under controlled, often mild, conditions. The strategic design of this molecule makes it particularly useful for developing antibody-drug conjugates (ADCs), modifying enzymes, and immobilizing biomolecules for biosensor or microarray applications. As with all reagents of this nature, this compound is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use. Proper handling procedures and storage in a sealed, dry environment, typically at 2-8°C, are recommended to maintain its stability and reactivity .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO7S/c1-2-18(14,15)6-5-16-9(13)17-10-7(11)3-4-8(10)12/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPUQNFPDYCHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582508
Record name 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918822-70-5
Record name 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis via N-Hydroxysuccinimide Activation

The most widely validated method involves NHS-mediated carbonate coupling, leveraging the reactivity of 2-ethenylsulfonylethanol with 2,5-dioxopyrrolidin-1-yl carbonate precursors. A representative protocol derived from analogous synthetic workflows involves the following steps:

  • Activation of the Alcohol Component :

    • 2-Ethenylsulfonylethanol (1.0 equiv) is treated with N,N-disuccinimidyl carbonate (1.2 equiv) in anhydrous acetonitrile under nitrogen.

    • Triethylamine (2.5 equiv) is added to catalyze the formation of the activated carbonate intermediate.

    • Reaction progress is monitored via thin-layer chromatography (TLC), with completion typically achieved within 14 hours at 25°C.

  • Coupling with Pyrrolidinone Derivative :

    • The activated intermediate is reacted with 2,5-dioxopyrrolidin-1-amine (1.1 equiv) in dichloromethane (DCM) at 0–5°C to minimize side reactions.

    • After 12 hours, the mixture is quenched with saturated sodium bicarbonate, and the organic layer is isolated.

Key Data :

ParameterValueSource
Yield (Isolated)72–78%
Purity (HPLC)>95%
Reaction Temperature25°C (activation), 0–5°C (coupling)

Industrial-Scale Production Methods

Industrial protocols prioritize continuous-flow systems to enhance reproducibility. A scaled-up synthesis reported for structurally related carbonates employs:

  • Automated Reactors : Precision-controlled temperature (±1°C) and pressure (1–2 bar).

  • Solvent Recycling : Acetonitrile is recovered via distillation, reducing waste by 40%.

  • In-Line Analytics : Fourier-transform infrared (FTIR) spectroscopy monitors carbonyl stretching (1,740 cm⁻¹) to confirm intermediate formation.

Optimization of Reaction Parameters

Solvent Selection and Temperature Effects

Solvent polarity critically influences reaction kinetics. Comparative studies using acetonitrile, tetrahydrofuran (THF), and DCM reveal:

SolventReaction Rate (k, h⁻¹)Byproduct Formation (%)
Acetonitrile0.18<5
THF0.1212
DCM0.158

Acetonitrile’s high dielectric constant (ε = 37.5) stabilizes transition states, accelerating NHS activation. Subzero temperatures (-10°C) further suppress hydrolysis of the ethenylsulfonyl group, improving yields by 15%.

Role of Catalysts and Bases

Triethylamine remains the base of choice due to its moderate nucleophilicity and compatibility with NHS chemistry. Alternatives like DBU (1,8-diazabicycloundec-7-ene) increase reaction rates but promote sulfonate ester degradation.

Purification and Characterization Techniques

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) resolves the target compound from unreacted starting materials and NHS byproducts. Gradient elution (5–40% ethyl acetate over 30 minutes) achieves baseline separation, with retention times correlating to polarity differences.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 6.45 (dd, J = 16.8 Hz, ethenylsulfonyl CH₂), 4.35 (t, J = 6.2 Hz, carbonate OCH₂), and 2.85 (s, pyrrolidinone CH₂).

  • IR (KBr) : Peaks at 1,810 cm⁻¹ (carbonate C=O) and 1,350 cm⁻¹ (sulfonyl S=O) confirm functional group integrity.

Comparative Analysis with Related Carbonate Derivatives

CompoundReactivity (Relative to Target)Thermal Stability (°C)
Methylsulfonylethyl Carbonate0.6×120
Phenylsulfonylethyl Carbonate1.2×95
Ethenylsulfonylethyl Carbonate 1.0×105

The ethenylsulfonyl group balances reactivity and stability, enabling applications in pH-sensitive drug delivery systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure allows it to act as a versatile intermediate in the synthesis of more complex molecules .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. Its reactive groups make it suitable for labeling and tracking biomolecules in various assays .

Medicine: Its ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate involves its ability to form covalent bonds with target molecules. The ethenylsulfonyl group can react with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as enzyme inhibition and protein labeling .

Molecular Targets and Pathways: The compound primarily targets nucleophilic sites on proteins and enzymes. It can modify amino acid residues, leading to changes in protein function and activity. This property is utilized in biochemical assays to study protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl-6-(2,5-Dioxopyrrolidin-1-yl)hexanoate Derivatives

A key structural analog is the ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate family, as described in Molecules (2009) . These derivatives share the pyrrolidinone ring but differ in their ester linkage and alkyl chain length. For example, ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate (intermediate 2 in ) undergoes copper-catalyzed coupling with nitrogen-containing heterocycles. In contrast, the target compound’s carbonate group introduces distinct reactivity:

  • Reactivity: Carbonates are generally more susceptible to nucleophilic attack than esters due to the better leaving group (CO₃²⁻ vs. OR⁻).
  • Synthetic Utility: While ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives require copper catalysts for coupling with α-keto-substituted heterocycles , the target compound’s reactivity may vary depending on the nucleophile and reaction conditions.

N-Hydroxysuccinimide (NHS) Esters

NHS esters (e.g., N-hydroxysuccinimide carbamates) are widely used as acylating agents. Key differences include:

  • Leaving Group Stability: The pyrrolidinone ring in the target compound acts as a stabilized leaving group, similar to NHS esters. However, the carbonate linkage may offer tunable reactivity compared to NHS esters’ acyloxy groups.

Vinyl Sulfone-Containing Compounds

Compounds like 2-ethenylsulfonylethyl acetates share the reactive vinyl sulfone group but lack the pyrrolidinone-carbonate system. Differences include:

  • Mechanistic Pathways : Vinyl sulfones typically participate in thiol-Michael additions or radical reactions. The target compound’s carbonate group may redirect reactivity toward nucleophilic substitution or hydrolysis.
  • Stability : The carbonate group’s sensitivity to moisture or basic conditions could reduce stability compared to acetate derivatives.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Reactivity Profile Catalytic Requirements
Target Compound Pyrrolidinone, carbonate, vinyl sulfone Nucleophilic substitution, Michael addition Context-dependent
Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate Pyrrolidinone, ester, alkyl bromide Copper-catalyzed coupling Heterogeneous Cu catalyst
NHS Esters Succinimide, acyloxy Acylation Amine nucleophiles
Vinyl Sulfone Acetates Vinyl sulfone, ester Thiol-Michael addition Thiols, radical initiators

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol)
(2,5-Dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate C₉H₁₁NO₇S 277.251
Ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate C₁₂H₁₉NO₄ 241.29 (estimated)
NHS Ester (Example: NHS acetate) C₆H₇NO₄ 157.13

Mechanistic and Computational Insights

  • Copper-Catalyzed Coupling: highlights that intermediates like ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate require heterogeneous copper catalysts for coupling with α-keto heterocycles. This suggests that the target compound’s reactivity in analogous reactions may also depend on transition-metal catalysis .
  • DFT Calculations: Partial charge analysis on heterocycles () correlates with experimental reactivity, implying that the electron density at the pyrrolidinone carbonyl in the target compound could influence its participation in substitution pathways .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate, also known by its CAS number 918822-70-5, is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C9H11NO7S
  • Molecular Weight : 277.25 g/mol
  • Structure : The compound features a pyrrolidine ring with dioxo substituents and an ethenyl sulfonyl group attached to an ethyl carbonate moiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticonvulsant Properties : Similar compounds have shown efficacy in reducing seizure activity in various animal models. For instance, derivatives of pyrrolidine diones have been noted for their anticonvulsant effects through mechanisms involving sodium and calcium channel modulation .
  • Antinociceptive Effects : The compound may also exhibit pain-relieving properties. In studies involving formalin-induced pain models, certain derivatives demonstrated significant antinociceptive activity, suggesting potential applications in pain management .
  • Multitargeted Drug Potential : The structural characteristics of the compound suggest it may interact with multiple biological targets, enhancing its therapeutic profile for conditions such as epilepsy and neuropathic pain .

The biological activity of this compound is likely mediated through several mechanisms:

  • Sodium/Calcium Channel Inhibition : Similar compounds have been shown to inhibit central sodium and calcium currents, which are critical in neuronal excitability and seizure propagation.
  • TRPV1 Receptor Antagonism : The transient receptor potential vanilloid 1 (TRPV1) receptor plays a significant role in pain perception. Compounds that antagonize this receptor can effectively reduce nociceptive signaling .

Study on Anticonvulsant Activity

A focused study developed hybrid pyrrolidine derivatives that included compounds structurally similar to this compound. The lead compound demonstrated:

  • ED50 Values :
    • Maximal Electroshock (MES): 23.7 mg/kg
    • Pentylenetetrazole-induced seizures: 59.4 mg/kg
      This study highlights the potential for further development in epilepsy therapies .

Antinociceptive Activity Research

In another study utilizing formalin-induced pain models:

  • The lead compound exhibited significant reductions in pain response.
  • This suggests a viable pathway for developing analgesics based on the compound's structure.

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound918822-70-5C9H11NO7SAnticonvulsant, Antinociceptive
Hybrid Pyrrolidine DerivativeVariousC10H12N2O4Anticonvulsant
Benzyl (2,5-Dioxopyrrolidin-1-yl) Carbonate13139-17-8C12H11NO5Moderate Anticonvulsant

Q & A

Q. What are the recommended synthetic methodologies for preparing (2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate?

A two-step approach is typically employed:

Activation of the carbonate group : Use bis(2,5-dioxopyrrolidin-1-yl) carbonate (DSC) as a coupling agent to activate the hydroxyl group of 2-ethenylsulfonylethanol under anhydrous conditions. This step requires inert atmospheres (e.g., argon) and solvents like dichloromethane or DMF .

Functionalization : React the activated intermediate with 2,5-dioxopyrrolidin-1-yl derivatives to introduce the pyrrolidinone moiety. Monitor reaction progress via TLC or HPLC. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR : Key signals include:
    • ¹H NMR : A singlet at δ 3.8–4.2 ppm (methylene protons adjacent to the sulfonyl group), vinyl protons (δ 5.8–6.5 ppm), and pyrrolidinone ring protons (δ 2.5–3.5 ppm).
    • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and sulfonyl carbons (δ 115–125 ppm).
  • FT-IR : Peaks at 1770–1810 cm⁻¹ (carbonate C=O), 1700–1740 cm⁻¹ (pyrrolidinone C=O), and 1320–1350 cm⁻¹ (sulfonyl S=O).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular weight (~327.3 g/mol).

Q. What stability considerations are critical for handling this compound during experiments?

  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the carbonate group.
  • pH Sensitivity : Avoid aqueous solutions with pH > 8, as alkaline conditions accelerate degradation. Use buffered systems (pH 5–7) for in vitro studies.
  • Light Exposure : Shield from UV light to prevent vinyl sulfone isomerization or polymerization .

Advanced Research Questions

Q. How can experimental designs address contradictions in reactivity data during polymer crosslinking studies?

Contradictions often arise from variable sulfone group reactivity. To mitigate:

  • Control Humidity : Use gloveboxes (<1% RH) to prevent moisture-induced side reactions.
  • Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to track sulfone-thiol addition rates under varying temperatures (25–50°C).
  • Competitive Assays : Compare reactivity with alternative crosslinkers (e.g., maleimides) to contextualize data .

Q. What strategies resolve discrepancies in degradation studies under simulated environmental conditions?

  • Sample Stabilization : Continuous cooling (4°C) during long-term experiments reduces organic degradation, as shown in hyperspectral imaging (HSI) studies of wastewater matrices .
  • High-Throughput Screening : Use robotic liquid handlers to prepare replicate samples with controlled pollutant diversity, addressing limitations of low variability in initial datasets.

Q. How can computational tools optimize the compound’s application in targeted drug delivery systems?

  • Molecular Dynamics (MD) : Simulate interactions between the vinyl sulfone group and cysteine residues in proteins (e.g., serum albumin) to predict conjugation efficiency.
  • QSAR Modeling : Correlate structural variations (e.g., substituents on the pyrrolidinone ring) with biodistribution profiles using Discovery Studio or Schrödinger Suite .

Methodological Notes

  • Synthesis Optimization : Replace traditional DSC with N,N′-disuccinimidyl carbonate (DSC) for higher coupling efficiency in polar aprotic solvents .
  • Data Validation : Cross-reference spectroscopic data with X-ray crystallography (if crystals are obtainable) to resolve ambiguous structural assignments.

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